molecular formula C18H22ClN5O B5537378 2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide

2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide

Cat. No. B5537378
M. Wt: 359.9 g/mol
InChI Key: BJICVKNGUCCECF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the preparation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions. The process typically explores variations in N-acyl, N-alkyl, and amino functions to optimize biological activity. For instance, compounds such as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide have been synthesized, showing significant biological activity as kappa-opioid agonists (Barlow et al., 1991).

Molecular Structure Analysis

Molecular structure and conformation significantly influence the biological activity of these compounds. Conformational analysis has been used to develop potent compounds by ensuring they can adopt a bioactive conformation similar to known agonists. The most effective compounds tend to have specific substituted-aryl groups that allow them to closely mimic the active structure of established kappa agonists (Costello et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups, which can undergo various reactions to yield novel derivatives with potentially improved biological activity. For example, the interaction of similar N-(4-chlorophenyl) acetamide derivatives with different reagents has led to the synthesis of novel bis(pyrazol-5-ols), pyridones, and thiochromene derivatives, demonstrating the versatile chemistry of these compounds (Arafat et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in biological systems. X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing details about their molecular conformation and intermolecular interactions, which are essential for their biological activity (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key to the compound's potential as a therapeutic agent. Studies on similar compounds have shown that modifications to the chemical structure can significantly affect their biological activity, highlighting the importance of detailed chemical analysis in the development of new drugs (Yale & Spitzmiller, 1977).

Scientific Research Applications

Synthesis and Chemical Properties

  • Research highlights the synthesis of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, including those with structures similar to the specified compound, showing their potential as kappa-opioid agonists. These studies explore modifications at different positions to enhance potency and selectivity, offering insights into the chemical flexibility and application range of compounds within this class (Barlow et al., 1991) (Costello et al., 1991).

Antimicrobial Applications

  • A study on pyrimidinone and oxazinone derivatives fused with thiophene rings indicates potential antimicrobial activities. This research, using related chemical structures as starting materials, suggests that compounds within this chemical framework can have significant antibacterial and antifungal properties, aligning with the interest in exploring the specified compound for similar applications (Hossan et al., 2012).

Potential Antiasthma Agents

  • The development of triazolo[1,5-c]pyrimidines as potential antiasthma agents, through a synthesis process involving related pyrimidinone compounds, illustrates the broad therapeutic applications of this chemical class. Such research underscores the compound's potential role in developing treatments for asthma and other respiratory conditions (Medwid et al., 1990).

Anticancer Drug Design

  • A study on the synthesis, structure, and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug provides a framework for understanding how compounds with similar structures might interact with biological targets to inhibit cancer growth. This opens avenues for utilizing the specified compound in cancer research, focusing on its potential interaction with specific receptors or enzymes (Sharma et al., 2018).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O/c19-15-5-3-14(4-6-15)11-18(25)21-8-7-20-16-12-17(23-13-22-16)24-9-1-2-10-24/h3-6,12-13H,1-2,7-11H2,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJICVKNGUCCECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

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